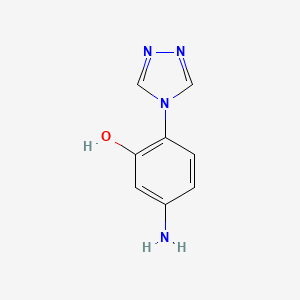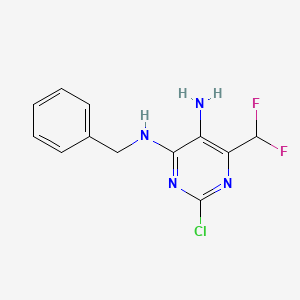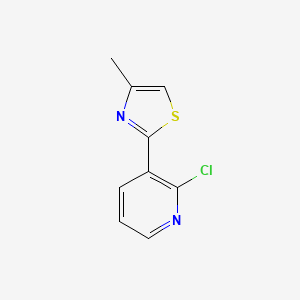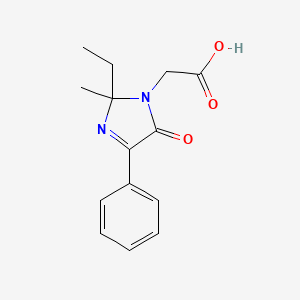
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol es un compuesto orgánico que presenta tanto un grupo amino como un anillo triazol unido a una unidad fenol. Este compuesto es de interés debido a su estructura química única, que le confiere una gama de propiedades químicas y biológicas. Se utiliza comúnmente en varios campos de investigación científica, incluidos la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol generalmente implica la reacción de 2-aminofenol con 4H-1,2,4-triazol. Un método común incluye el uso de clorhidrato de aminoguanidina y anhídrido succínico como materiales de partida. La reacción procede bajo irradiación de microondas, lo que facilita la apertura nucleofílica del anillo succinimida y la posterior recirculación para formar el anillo triazol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de la irradiación de microondas se puede ampliar y las condiciones de reacción se pueden optimizar para asegurar un alto rendimiento y pureza. El proceso generalmente implica pasos de purificación rigurosos, incluida la recristalización y la cromatografía, para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El grupo amino se puede reducir para formar aminas correspondientes.
Sustitución: El anillo triazol puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
El 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático y su papel en diversas vías bioquímicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol implica su interacción con objetivos moleculares y vías específicas. El anillo triazol puede interactuar con enzimas y receptores, inhibiendo potencialmente su actividad. El grupo fenol puede participar en enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad biológica general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Amino-1H-1,2,4-triazol-3-carbohidrazida
- Ácido 2-(5-Amino-1H-1,2,4-triazol-3-il)acético
- Ácido 3,5-Di(4H-1,2,4-triazol-4-il)benzoico
Singularidad
El 5-Amino-2-(4H-1,2,4-triazol-4-il)fenol es único debido a la presencia de un grupo amino y un anillo triazol unidos a una unidad fenol. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en varios campos de investigación .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
5-amino-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2 |
Clave InChI |
WQCAHBCTUGXFMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)O)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)


